Acefylline

Description

Propriétés

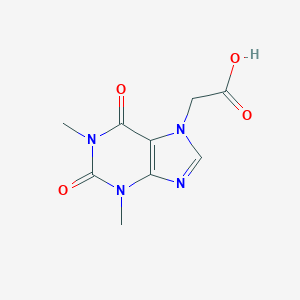

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O4/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h4H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYFGRCYSCXKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

837-27-4 (hydrochloride salt) | |

| Record name | Acefylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6057796 | |

| Record name | Acefylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652-37-9 | |

| Record name | Acefylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=652-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acefylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acefylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13573 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 652-37-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acefylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Theophyllin-7-ylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACEFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M494UE2YEP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Acefylline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acefylline, a xanthine derivative chemically known as 7-theophyllineacetic acid, is a therapeutic agent employed primarily for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its pharmacological effects are attributed to a dual mechanism of action: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic effects of this compound, supported by available data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Pharmacological Actions

This compound's therapeutic efficacy stems from its ability to modulate two key signaling pathways:

-

Adenosine Receptor Antagonism: this compound acts as a competitive antagonist at adenosine receptors.[1] Adenosine, an endogenous nucleoside, plays a significant role in bronchoconstriction. By blocking adenosine receptors, particularly the A1 subtype, this compound prevents this bronchoconstrictive effect, leading to airway relaxation.[3]

-

Phosphodiesterase (PDE) Inhibition: this compound inhibits the activity of phosphodiesterase enzymes, with a noted effect on cAMP-specific PDEs.[2][4] The inhibition of PDE, particularly the PDE4 isoform prevalent in inflammatory cells, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] Elevated cAMP has a dual beneficial effect in the airways: it promotes smooth muscle relaxation (bronchodilation) and suppresses the activity of inflammatory cells, thereby reducing the inflammatory response.[4][6]

Quantitative Pharmacological Data

Precise quantitative data on the binding affinity of this compound for adenosine receptor subtypes (Ki values) and its inhibitory potency against various phosphodiesterase isoenzymes (IC50 values) are not widely available in publicly accessible literature. However, a key study by Ferretti et al. (1992) investigated the inhibitory effect of this compound (theophylline-7-acetic acid) on rat lung cAMP phosphodiesterase isoenzymes.[2] The following tables are structured to present the type of quantitative data that would be derived from such studies.

Table 1: Hypothetical Adenosine Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | K_i_ (nM) | Species | Tissue Source |

| Adenosine A_1_ | This compound | Data not available | Data not available | Data not available |

| Adenosine A_2A_ | This compound | Data not available | Data not available | Data not available |

| Adenosine A_2B_ | This compound | Data not available | Data not available | Data not available |

| Adenosine A_3_ | This compound | Data not available | Data not available | Data not available |

Note: This table illustrates the format for presenting binding affinity data. Specific Ki values for this compound are not available in the reviewed literature.

Table 2: Inhibitory Potency (IC_50_) of this compound against Phosphodiesterase Isoenzymes

| PDE Isoenzyme | IC_50_ (µM) | Species | Tissue Source | Reference |

| PDE1 | Data not available | Rat | Lung | (Ferretti et al., 1992)[2] |

| PDE2 | Data not available | Rat | Lung | (Ferretti et al., 1992)[2] |

| PDE3 | Data not available | Rat | Lung | (Ferretti et al., 1992)[2] |

| PDE4 | Data not available | Rat | Lung | (Ferretti et al., 1992)[2] |

| PDE5 | Data not available | Rat | Lung | (Ferretti et al., 1992)[2] |

Note: This table is based on the study by Ferretti et al. (1992) which investigated the effect of this compound on rat lung cAMP phosphodiesterase isoenzymes. The specific IC50 values were not available in the abstract.[2]

Signaling Pathways

The dual mechanism of action of this compound converges on pathways that promote bronchodilation and reduce inflammation in the airways.

Adenosine Receptor Antagonism Pathway

Caption: Adenosine receptor antagonism by this compound.

Phosphodiesterase Inhibition Pathway

Caption: Phosphodiesterase inhibition by this compound.

Experimental Protocols

The following sections describe generalized experimental protocols for assessing the key mechanisms of action of this compound.

Adenosine Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for adenosine receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for adenosine A1 receptors.

Materials:

-

Membrane preparations from cells expressing the human adenosine A1 receptor.

-

[³H]DPCPX (a selective A1 receptor antagonist radioligand).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Reaction Mixture Preparation: In assay tubes, combine the cell membrane preparation, varying concentrations of unlabeled this compound (competitor), and a fixed concentration of [³H]DPCPX in the assay buffer.

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixtures through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]DPCPX against the logarithm of the this compound concentration. Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for adenosine receptor binding assay.

Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a method to measure the inhibitory effect of this compound on PDE4 activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the PDE4 enzyme.

Materials:

-

Recombinant human PDE4 enzyme.

-

[³H]cAMP (substrate).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂).

-

Snake venom nucleotidase.

-

Anion-exchange resin.

-

Scintillation cocktail and counter.

Procedure:

-

Reaction Mixture Preparation: In assay tubes, combine the PDE4 enzyme, varying concentrations of this compound, and the assay buffer.

-

Initiation of Reaction: Add [³H]cAMP to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 15 minutes).

-

Termination of Reaction: Stop the reaction by boiling the tubes.

-

Conversion to Adenosine: Add snake venom nucleotidase to convert the [³H]5'-AMP product to [³H]adenosine. Incubate again.

-

Separation of Product: Add an anion-exchange resin slurry to bind the unreacted [³H]cAMP. Centrifuge to pellet the resin.

-

Radioactivity Measurement: Take an aliquot of the supernatant containing the [³H]adenosine and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of PDE4 inhibition against the logarithm of the this compound concentration. Determine the IC50 value from the resulting dose-response curve.

Caption: Experimental workflow for PDE inhibition assay.

Conclusion

This compound exerts its therapeutic effects in respiratory diseases through a dual mechanism of action involving adenosine receptor antagonism and phosphodiesterase inhibition. These actions lead to bronchodilation and a reduction in airway inflammation. While the qualitative aspects of its mechanism are established, further research is required to provide comprehensive quantitative data on its interaction with specific receptor subtypes and enzyme isoforms. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for a more complete understanding of this compound's pharmacology and for the development of more targeted respiratory therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Adenosine A1 receptor blockage mediates theophylline-associated seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. healthwire.pk [healthwire.pk]

- 5. PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]

Acefylline: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Acefylline (also known as theophylline-7-acetic acid), a xanthine derivative with applications as a bronchodilator and cardiac stimulant.[1][2][3] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthesis process and analytical workflows to support research and development activities.

Synthesis of this compound

This compound is primarily synthesized from theophylline. The most common and well-documented method involves the reaction of theophylline with a haloacetic acid or its salt in an alkaline medium. This process, known as N-alkylation, specifically targets the N7 position of the theophylline molecule.

Synthesis via Reaction with Chloroacetic Acid

A widely used method for the synthesis of this compound involves the reaction of theophylline with chloroacetic acid in the presence of a base, such as sodium hydroxide.[4]

Experimental Protocol:

-

Preparation of Theophylline Sodium Salt: Dissolve theophylline in an aqueous solution of sodium hydroxide. The mixture is typically heated to approximately 90°C for about 30 minutes to ensure the complete formation of the theophylline sodium salt.[4]

-

Alkylation Reaction: Cool the reaction mixture and then add a solution of chloroacetic acid dropwise. The reaction temperature is then raised to and maintained at 95-100°C for approximately 2.5 hours.[4] During this period, the pH of the reaction mixture is monitored and maintained between 8 and 9 by the addition of sodium hydroxide solution. The reaction is considered complete when the pH remains stable.[4]

-

Isolation and Purification: After the reaction is complete, the mixture is cooled. The product is precipitated by neutralizing the solution with concentrated hydrochloric acid. The resulting solid is then filtered, washed with cold water, and dried to yield this compound.[4] A reported yield for this method is 86.5%.[4]

An alternative approach involves the use of sodium chloroacetate, which is considered safer and easier to handle than the highly toxic chloroacetic acid.[4] Another variation starts from N,N-1,3-dimethyl-4-amino-5-formamido group urea piperazine, which first cyclizes to form the theophylline sodium salt in situ before the addition of sodium chloroacetate.[5][6]

Synthesis Workflow:

Caption: Synthesis of this compound from Theophylline.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₄O₄ | [7][8] |

| Molecular Weight | 238.20 g/mol | [7][8][9] |

| Melting Point | 271°C | [8][9] |

| Water Solubility | 14.7 mg/mL | [10] |

| pKa (Strongest Acidic) | 3.26 | [10] |

| logP | -0.8 to -1.1 | [7][10] |

| Appearance | White powder or crystals from water. | [4][9] |

Characterization of this compound

A comprehensive characterization of synthesized this compound is crucial to confirm its identity, purity, and structural integrity. The following are standard analytical techniques employed for this purpose.

Spectroscopic Methods

3.1.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Experimental Protocol (KBr Pellet Method):

-

Sample Preparation: Mix a small amount of dry this compound powder with dry potassium bromide (KBr) in a mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet-forming die and apply pressure to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Characteristic Peaks:

-

~3476 cm⁻¹: O-H stretching of the carboxylic acid.[11]

-

~2975 cm⁻¹: C-H stretching of the methyl groups.[11]

-

~1700-1750 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1638 cm⁻¹: C=O stretching of the xanthine ring (amide).[11]

-

~1545 cm⁻¹: C=N stretching.[2]

-

~1457 cm⁻¹: CH₂ bending.[11]

-

~1311 cm⁻¹: O-H bending.[11]

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound.

Experimental Protocol (¹H NMR in DMSO-d₆):

-

Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Analysis: Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

-

~3.16-3.39 ppm: Singlets corresponding to the two N-methyl groups (N1-CH₃ and N3-CH₃).[1]

-

~5.80 ppm: A singlet for the N-methylene protons (N7-CH₂).[1]

-

~8.18-8.36 ppm: A singlet for the C8-H proton of the purine ring.[1]

-

~13.0 ppm (broad): A singlet for the carboxylic acid proton (-COOH).

3.1.3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Experimental Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol or a mixture of water and acetonitrile.

-

Analysis: Infuse the sample solution into an ESI mass spectrometer. The mass spectrum is typically acquired in both positive and negative ion modes.

Expected Mass-to-Charge Ratio (m/z):

-

[M+H]⁺: ~239.07

-

[M-H]⁻: ~237.06

Chromatographic Methods

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of this compound and for its quantification in various matrices.

Experimental Protocol (Reversed-Phase HPLC):

-

Mobile Phase Preparation: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 25 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 3:7 v/v).[12] The pH of the aqueous component may be adjusted (e.g., to 7.3).[12]

-

Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of working standard solutions of known concentrations by diluting the stock solution.

-

Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a known concentration.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Flow Rate: Typically 0.7-1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 257 nm or 272 nm.[13]

-

Injection Volume: Typically 20 µL.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the synthesized this compound can be determined by the percentage of the peak area of the main component relative to the total peak area.

Characterization Workflow:

Caption: Analytical workflow for this compound characterization.

Mechanism of Action: A Representative Signaling Pathway

This compound, as a xanthine derivative, is expected to share a similar mechanism of action with its parent compound, theophylline. The primary mechanisms are antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.

References

- 1. Repositioning of this compound as anti-cancer drug: Synthesis, anticancer and computational studies of azomethines derived from this compound tethered 4-amino-3-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Hemolytic Studies, and In Silico Modeling of Novel this compound–1,2,4-Triazole Hybrids as Potential Anti-cancer Agents against MCF-7 and A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. Page loading... [guidechem.com]

- 5. CN103360393B - The preparation method of theophylline acetic acid - Google Patents [patents.google.com]

- 6. CN103360393A - Preparation method of theophylline-7-acetic acid - Google Patents [patents.google.com]

- 7. This compound | C9H10N4O4 | CID 69550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. This compound [drugfuture.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. Development and Validation of HPLC Method for Estimation of Acebrophylline - ProQuest [proquest.com]

- 13. caymanchem.com [caymanchem.com]

Acefylline as an Adenosine Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acefylline, a xanthine derivative, is recognized as a non-selective adenosine receptor antagonist. This guide provides a comprehensive overview of its presumed mechanism of action, placing it within the broader context of xanthine-based adenosine receptor modulation. Due to the limited availability of specific quantitative data for this compound in the public domain, this document leverages data from the structurally related xanthine derivative, enprofylline, to illustrate the pharmacological principles and experimental approaches used to characterize such compounds. This guide details the downstream signaling pathways of the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃), provides in-depth experimental protocols for assessing antagonist activity, and presents the available quantitative data for enprofylline as a surrogate to exemplify the expected pharmacological profile of a non-selective xanthine antagonist.

Introduction to this compound and Adenosine Receptor Antagonism

This compound, or 7-theophyllineacetic acid, belongs to the xanthine class of compounds, which includes well-known adenosine receptor antagonists like caffeine and theophylline[1][2][3]. These molecules act by competitively blocking the binding of endogenous adenosine to its G protein-coupled receptors (GPCRs), thereby inhibiting adenosine-mediated signaling[2][3]. Adenosine plays a crucial role in regulating a wide array of physiological processes, including neurotransmission, cardiac function, inflammation, and respiration. Consequently, its receptors have emerged as significant therapeutic targets[4].

Adenosine Receptor Subtypes and Their Signaling Pathways

There are four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃. Each subtype is coupled to distinct G protein signaling cascades, leading to varied cellular responses. This compound, as a non-selective antagonist, is expected to inhibit these pathways.

A₁ Adenosine Receptor (A₁R)

The A₁ receptor primarily couples to the inhibitory G protein, Gαi/o[5][6]. Activation of A₁R by adenosine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels[5][6]. The Gβγ subunits can also activate phospholipase C (PLC) and modulate ion channel activity[5].

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Adenosine receptor - Wikipedia [en.wikipedia.org]

- 3. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 6. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]

Investigating the Bronchodilator Effects of Acefylline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acefylline, a xanthine derivative, is a bronchodilator used in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic action is primarily attributed to two core mechanisms: the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors. This technical guide provides an in-depth exploration of these mechanisms, supported by detailed experimental protocols, quantitative data, and visualizations of the relevant signaling pathways to facilitate further research and drug development.

Core Mechanisms of Action

This compound's efficacy as a bronchodilator stems from its ability to modulate key signaling pathways that control airway smooth muscle tone. Unlike some bronchodilators that target a single receptor, this compound possesses a dual mechanism of action.

Phosphodiesterase (PDE) Inhibition

This compound functions as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP), a critical second messenger in many cellular processes. By inhibiting PDEs, particularly PDE4, this compound prevents the breakdown of cAMP within airway smooth muscle cells. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets that promote smooth muscle relaxation and thus, bronchodilation. This mechanism also contributes to a reduction in the inflammatory response in the airways.

Adenosine Receptor Antagonism

This compound also acts as an adenosine receptor antagonist. Adenosine, an endogenous nucleoside, can cause bronchoconstriction in susceptible individuals, particularly those with asthma, by acting on A1 adenosine receptors on airway smooth muscle. By blocking these receptors, this compound competitively inhibits the bronchoconstrictive effects of adenosine, contributing to its overall bronchodilator profile.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways influenced by this compound.

PDE Inhibition Pathway

Acefylline in Respiratory Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acefylline, a xanthine derivative, has been a subject of interest in respiratory disease research for its potential therapeutic effects in conditions like asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth overview of the core mechanisms, experimental data, and methodologies related to this compound's role in respiratory medicine. While much of the available research focuses on the closely related compounds theophylline and acebrophylline (a conjugate of this compound and ambroxol), this guide synthesizes the existing knowledge to provide a comprehensive understanding of this compound's potential.

Core Mechanisms of Action

This compound exerts its effects through a multi-faceted mechanism, primarily involving the modulation of key signaling pathways that regulate airway smooth muscle tone, inflammation, and mucociliary clearance.

Phosphodiesterase (PDE) Inhibition and cAMP Signaling

A primary mechanism of action for this compound is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4.[1][2] PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in airway smooth muscle cells and inflammatory cells. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to a cascade of downstream effects.[1][3]

The elevation of cAMP activates two main effector pathways: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[4][5]

-

PKA-mediated effects: PKA activation leads to the phosphorylation of several target proteins that promote bronchodilation. This includes the phosphorylation and inactivation of myosin light chain kinase (MLCK), which is essential for smooth muscle contraction, and the opening of large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization and relaxation.

-

Epac-mediated effects: Epac activation also contributes to bronchodilation, potentially through mechanisms independent of PKA.[6]

The net result of increased cAMP signaling is the relaxation of airway smooth muscle, leading to bronchodilation.

Adenosine Receptor Antagonism

This compound also functions as an antagonist of adenosine receptors, particularly the A1 receptor subtype.[7][8] Adenosine is a bronchoconstrictor in asthmatic patients, and by blocking its receptors on airway smooth muscle, this compound can prevent this effect. The binding of adenosine to A1 receptors typically leads to a decrease in intracellular cAMP levels, promoting smooth muscle contraction. This compound competitively blocks this interaction, thereby maintaining higher cAMP levels and promoting bronchodilation.

Anti-Inflammatory Effects and NF-κB Pathway

Chronic inflammation is a hallmark of respiratory diseases like asthma and COPD. This compound and its derivatives have demonstrated anti-inflammatory properties.[1][3] One of the key inflammatory pathways implicated in these diseases is the Nuclear Factor-kappa B (NF-κB) pathway. While direct studies on this compound are limited, research on theophylline shows that it can inhibit the activation of NF-κB in pulmonary epithelial cells.[2] This inhibition is thought to occur through the prevention of IκBα degradation, a protein that keeps NF-κB sequestered in the cytoplasm.[2] By preventing NF-κB from translocating to the nucleus, theophylline, and likely this compound, can reduce the expression of pro-inflammatory genes, such as those for cytokines like IL-6 and TNF-alpha.[1][2]

Histone Deacetylase (HDAC) Activation

Recent research has highlighted the role of histone deacetylases (HDACs) in regulating inflammation. Corticosteroids, a cornerstone of asthma and COPD treatment, exert some of their anti-inflammatory effects by recruiting HDAC2 to the site of inflammatory gene expression. In some patients with severe respiratory disease, HDAC2 activity is reduced, leading to corticosteroid resistance. Studies on theophylline have shown that it can restore HDAC2 activity, thereby potentially reversing corticosteroid resistance.[9] This effect is thought to be mediated through the inhibition of phosphoinositide 3-kinase-delta (PI3Kδ).[10] Given the structural similarity, it is plausible that this compound shares this mechanism, although direct evidence is currently lacking.

Mucociliary Clearance

Acebrophylline, which contains this compound, has been shown to improve mucociliary clearance.[1][3] This is attributed to its ability to alter the viscoelastic properties of mucus, reducing its viscosity and facilitating its removal by ciliary action.[1] Acebrophylline increases the "sol" phase of mucus while decreasing the "gel" phase, making it less thick and easier to transport.[3]

Quantitative Data

The following tables summarize available quantitative data from clinical studies on acebrophylline. It is important to note that these studies often use acebrophylline, and data specifically for this compound is limited.

Table 1: Effect of Acebrophylline on Lung Function in COPD Patients

| Study | Dosage | Duration | Baseline FEV1 (Mean ± SD) | Post-treatment FEV1 (Mean ± SD) | p-value |

| Tapadar et al. (2014)[3][10][11][12][13] | 100mg twice daily | 42 days | 1.12 ± 0.21 L | 1.25 ± 0.23 L | <0.05 |

| Agliati (1996)[1] | 100mg twice daily | 14 days | Not specified | Significant improvement | <0.01 |

Table 2: Effect of Acebrophylline on Sputum Properties in COPD Patients

| Study | Dosage | Duration | Effect on Sputum |

| Tapadar et al. (2014)[3][10][11][12][13] | 100mg twice daily | 42 days | Reduction in the amount of sputum in 40% of patients. |

| Agliati (1996)[1] | 100mg twice daily | 14 days | Progressive improvement in difficulty of expectoration, sputum quantity, and density. |

| Pozzi (2007)[7] | Not specified | - | Reduction in expectorate viscosity between 53% and 78% in patients with chronic obstructive bronchitis. |

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to this compound research.

Phosphodiesterase (PDE) Activity Assay

Objective: To determine the inhibitory effect of this compound on PDE activity.

Principle: This assay measures the conversion of a fluorescently labeled cAMP or cGMP substrate to its corresponding monophosphate by PDE. The product is then acted upon by a phosphatase, releasing a fluorescent signal that can be quantified.

Protocol (based on a generic fluorescence-based assay):

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a solution of purified PDE4 enzyme in the reaction buffer.

-

Prepare a solution of the fluorescently labeled cAMP substrate.

-

Prepare a solution of a phosphatase (e.g., alkaline phosphatase).

-

-

Assay Procedure:

-

In a 96-well microplate, add the reaction buffer.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (solvent only) and a positive control (a known PDE4 inhibitor).

-

Add the PDE4 enzyme solution to all wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorescently labeled cAMP substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the PDE reaction by adding a stop solution (e.g., 0.1 M HCl).

-

Add the phosphatase solution to each well and incubate at 37°C for a further period (e.g., 30 minutes) to generate the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of PDE inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the PDE activity) from the dose-response curve.

-

Measurement of Intracellular cAMP Levels

Objective: To quantify the effect of this compound on intracellular cAMP levels in human airway smooth muscle (HASM) cells.

Principle: This protocol utilizes a competitive enzyme-linked immunosorbent assay (ELISA) to measure cAMP levels in cell lysates.

Protocol:

-

Cell Culture and Treatment:

-

Culture primary human airway smooth muscle cells in appropriate media until confluent.

-

Serum-starve the cells for 24 hours prior to the experiment.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a β-agonist (e.g., isoproterenol) to induce cAMP production for a short period (e.g., 10 minutes).

-

-

Cell Lysis and Sample Preparation:

-

Aspirate the media and lyse the cells using a lysis buffer (e.g., 0.1 M HCl).

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant containing the cAMP.

-

Acetylating the samples and standards can increase the sensitivity of the assay.

-

-

cAMP ELISA:

-

Follow the manufacturer's instructions for the specific cAMP ELISA kit.

-

Typically, this involves adding the cell lysates and a standard curve of known cAMP concentrations to a microplate pre-coated with an anti-cAMP antibody.

-

Add a cAMP-horseradish peroxidase (HRP) conjugate, which will compete with the cAMP in the sample for binding to the antibody.

-

After incubation and washing steps, add a substrate for HRP, which will generate a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values against the known cAMP concentrations.

-

Determine the cAMP concentration in the cell lysates by interpolating their absorbance values on the standard curve.

-

Normalize the cAMP concentration to the total protein concentration of the cell lysate.

-

Compare the cAMP levels in this compound-treated cells to the vehicle-treated control cells.

-

In Vitro Mucociliary Clearance Assay

Objective: To assess the effect of this compound on mucociliary transport in an in vitro model of the airway epithelium.

Principle: This method involves culturing primary airway epithelial cells at an air-liquid interface (ALI) to form a differentiated, ciliated epithelium that produces mucus. The movement of fluorescent microspheres across the epithelial surface is then tracked to measure mucociliary clearance velocity.

Protocol:

-

Cell Culture:

-

Isolate primary bronchial epithelial cells from a donor.

-

Culture the cells on a porous membrane support (e.g., Transwell inserts) at an air-liquid interface for several weeks to allow for differentiation into a ciliated, mucus-producing epithelium.

-

-

Assay Procedure:

-

Gently wash the apical surface of the differentiated cultures with a balanced salt solution to remove excess mucus.

-

Add fresh culture medium containing various concentrations of this compound or vehicle to the basolateral side of the inserts and incubate for a specified period.

-

Apply a small volume of a suspension of fluorescent microspheres (e.g., 1 µm diameter) in a solution mimicking airway surface liquid to the apical surface.

-

Place the culture dish on the stage of an inverted fluorescence microscope equipped with a time-lapse imaging system.

-

Record videos of the movement of the fluorescent microspheres across the epithelial surface.

-

-

Data Analysis:

-

Use particle tracking software to analyze the recorded videos and determine the velocity of individual microspheres.

-

Calculate the average mucociliary clearance velocity for each treatment condition.

-

Compare the velocities in this compound-treated cultures to those in vehicle-treated controls.

-

Conclusion

This compound demonstrates a range of pharmacological activities that are highly relevant to the pathophysiology of respiratory diseases. Its primary mechanisms of action, including phosphodiesterase inhibition and adenosine receptor antagonism, provide a strong rationale for its use as a bronchodilator and anti-inflammatory agent. While much of the detailed mechanistic and quantitative data comes from studies on the related compounds theophylline and acebrophylline, the available evidence suggests that this compound holds significant promise. Further research focusing specifically on this compound is warranted to fully elucidate its therapeutic potential and to develop optimized treatment strategies for asthma and COPD. This guide provides a foundational resource for researchers and drug development professionals to design and execute further investigations into this promising compound.

References

- 1. The Effect of Acebrophylline vs Sustained Release Theophylline in Patients of COPD- A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 3. Effects of a short course of treatment with acebrophylline on the mucus rheological characteristics and respiratory function parameters in patients suffering from chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Continuous mucociliary transport by primary human airway epithelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of the proportionality equations for analyses of dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Regulation of Eosinophilia in Asthma—New Therapeutic Approaches for Asthma Treatment [mdpi.com]

- 10. [PDF] The Effect of Acebrophylline vs Sustained Release Theophylline in Patients of COPD- A Comparative Study. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Novel Therapeutic Applications of Acefylline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acefylline, a derivative of theophylline, has long been recognized for its bronchodilator properties. However, recent advancements in medicinal chemistry have unveiled a much broader therapeutic potential for its derivatives. By modifying the core this compound structure, researchers have developed novel compounds with promising activities in oncology, neurodegenerative diseases, respiratory conditions, and infectious diseases. This technical guide provides an in-depth overview of these emerging applications, presenting key quantitative data, detailed experimental protocols, and elucidating the underlying mechanisms of action through signaling pathway and workflow diagrams.

Anticancer Applications

The development of novel this compound derivatives as anticancer agents represents a significant and rapidly evolving field of research. These efforts have primarily focused on the synthesis of hybrids incorporating moieties such as 1,2,4-triazole and azomethine, which have demonstrated notable cytotoxic and anti-proliferative activities against various cancer cell lines.

Quantitative Data on Anticancer Activity

The anticancer efficacy of newly synthesized this compound derivatives has been evaluated using in vitro cell-based assays. The following tables summarize the key quantitative data from these studies, providing a comparative overview of their potency.

Table 1: In Vitro Anticancer Activity of this compound-Triazole Hybrids [1]

| Compound | Target Cell Line | IC50 (µM) |

| 11g | A549 (Lung) | 1.25 ± 1.36 |

| MCF-7 (Breast) | Potent inhibitor | |

| 11a | A549 & MCF-7 | Remarkable activity |

| 11c | A549 & MCF-7 | Remarkable activity |

| 11d | A549 & MCF-7 | Remarkable activity |

| 11h | A549 & MCF-7 | Remarkable activity |

Table 2: Anti-proliferative Activity of Azomethine-Acefylline Derivatives against HepG2 (Liver) Cancer Cell Line [2][3]

| Compound | Concentration (µg/µL) | Cell Viability (%) |

| 7d | 100 | 11.71 ± 0.39 |

| 7g | 100 | 24.20 ± 1.34 |

| 7j | 100 | 32.45 ± 1.35 |

| 7e | 100 | 45.73 ± 0.64 |

| 7c | 100 | 52.18 ± 5.25 |

| 7f | 100 | 54.48 ± 6.13 |

| 7k | 100 | 59.73 ± 3.47 |

| 7h | 100 | 62.26 ± 1.18 |

| 7i | 100 | 67.66 ± 0.25 |

| 7a | 100 | 80.19 ± 5.06 |

| This compound (Control) | 100 | 80 ± 3.87 |

| 7b | 100 | 92.97 ± 4.47 |

Experimental Protocols

A multi-step synthesis is employed to generate this compound-triazole hybrids. The general workflow is outlined below.

Protocol:

-

Esterification: this compound is esterified with methanol in the presence of a catalytic amount of sulfuric acid to yield theophylline-7-acetate.

-

Hydrazinolysis: The resulting ester is treated with hydrazine monohydrate to form theophylline-7-acetohydrazide.

-

Thiosemicarbazide Formation: The acetohydrazide is reacted with phenyl isothiocyanate in ethanol to produce a thiosemicarbazide intermediate.

-

Cyclization: The thiosemicarbazide undergoes base-catalyzed hydrolysis and cyclization to form the this compound-triazole hybrid.

-

Alkylation: The triazole hybrid is then alkylated with various 2-bromo-N-phenylacetamides to yield the final N-phenylacetamide-acefylline-triazole hybrids.

The synthesis of azomethine derivatives involves the formation of a 4-amino-1,2,4-triazole intermediate followed by condensation with aromatic aldehydes.

Protocol:

-

A solution of the this compound-based amino triazole and a respective aromatic aldehyde are refluxed in ethanol with a few drops of acetic acid for 6 hours.

-

The reaction mixture is cooled overnight to allow for precipitation.

-

The solid product is collected by filtration and recrystallized to afford the pure azomethine derivative.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cancer cells (e.g., HepG2, A549, MCF-7) are seeded in 96-well plates and cultured overnight.

-

The cells are treated with various concentrations of the this compound derivatives (typically dissolved in DMSO) and incubated for 48 hours.

-

MTT reagent is added to each well, and the plates are incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Cell viability is calculated as a percentage relative to untreated control cells. IC50 values are determined from dose-response curves.

Signaling Pathways

In silico molecular docking studies suggest that some this compound derivatives may exert their anticancer effects through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4][5] STAT3 is a transcription factor that is constitutively activated in many human cancers and plays a crucial role in tumor cell proliferation, survival, and invasion.

Neurodegenerative Diseases

This compound derivatives are emerging as promising therapeutic agents for neurodegenerative disorders, particularly Alzheimer's disease. Research in this area has focused on their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Quantitative Data on Acetylcholinesterase Inhibition

The inhibitory potential of this compound hybrids against AChE has been quantified, with several compounds demonstrating significant activity.

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of this compound Hybrids [6][7]

| Compound | Linker | IC50 (µM) |

| This compound-eugenol (6d) | Acetyl | 1.8 |

| This compound-isatin (19) | Hydrazone | 3.3 |

| This compound (parent) | - | >25 (6.5% inhibition at 25 µM) |

| Galantamine (standard) | - | Comparable to active hybrids |

Experimental Protocol: Acetylcholinesterase Inhibition Assay[10]

The inhibitory activity of compounds against AChE is typically determined using a modified Ellman's method.

Protocol:

-

The assay is performed in a 96-well plate.

-

A reaction mixture containing the test compound, acetylcholinesterase, and a buffer solution is prepared.

-

The substrate, acetylthiocholine iodide, is added to initiate the enzymatic reaction.

-

The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

-

The rate of color formation is measured spectrophotometrically at 412 nm.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of a control without the inhibitor.

-

IC50 values are determined from dose-response curves.

Respiratory Diseases

The traditional use of this compound as a bronchodilator stems from its activity as a phosphodiesterase (PDE) inhibitor. This mechanism remains a key focus for the development of new derivatives for respiratory conditions like asthma and Chronic Obstructive Pulmonary Disease (COPD).

Mechanism of Action: Phosphodiesterase Inhibition

This compound and its derivatives act as non-selective PDE inhibitors. By inhibiting PDEs, particularly PDE4, these compounds prevent the breakdown of cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in smooth muscle relaxation and bronchodilation.

While the general mechanism is understood, specific IC50 values for novel this compound derivatives against different PDE isoforms are not yet widely available in the literature, representing an area for future research.

Other Potential Therapeutic Applications

Beyond the well-explored areas of oncology, neurodegeneration, and respiratory diseases, this compound and its derivatives have shown promise in several other therapeutic domains. However, research in these areas is still in its nascent stages, with limited quantitative data available.

Anti-tuberculosis Activity

Some theophylline-7-acetamide derivatives, which are structurally related to this compound, have demonstrated excellent in vitro activity against Mycobacterium tuberculosis H37Rv, with Minimum Inhibitory Concentration (MIC) values in the range of 0.26-0.46 µM. This suggests that the this compound scaffold could be a valuable starting point for the development of new anti-tuberculosis agents.

Cardiac Stimulant and Diuretic Effects

This compound itself is known to possess cardiac stimulant and diuretic properties.[2] These effects are generally attributed to its adenosine receptor antagonism and phosphodiesterase inhibition. While these activities are acknowledged, detailed dose-response studies and specific experimental protocols for novel this compound derivatives in these contexts are not extensively documented in publicly available literature.

Conclusion

The therapeutic landscape of this compound derivatives is expanding far beyond their original use as bronchodilators. The research highlighted in this guide demonstrates the significant potential of these compounds in the treatment of cancer and neurodegenerative diseases, with robust quantitative data and well-defined synthetic pathways. While their applications in respiratory diseases continue to be refined, and their potential in treating tuberculosis and cardiovascular conditions is emerging, further research is required to fully elucidate their mechanisms and quantify their efficacy in these areas. The versatility of the this compound scaffold, coupled with the promising biological activities of its derivatives, makes this an exciting and fruitful area for continued drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. research.itg.be [research.itg.be]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Acefylline

Introduction

Acefylline, a xanthine derivative also known as theophylline-7-acetic acid, is a pharmacological agent primarily utilized as a bronchodilator and cardiac stimulant.[1][2] Its therapeutic effects are attributed to its multifaceted mechanism of action, which principally involves the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[1][3] These actions lead to a cascade of downstream cellular effects, including smooth muscle relaxation and reduced inflammation. This compound and its derivatives are subjects of ongoing research for their potential in various therapeutic areas, including asthma, chronic obstructive pulmonary disease (COPD), and oncology.[1][4][5]

These application notes provide a comprehensive overview of standard in vitro assays to characterize the pharmacological profile of this compound. The protocols detailed below are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of this compound.

Mechanism of Action: Key Signaling Pathways

This compound's biological activity is primarily mediated through two distinct signaling pathways:

-

Phosphodiesterase (PDE) Inhibition: this compound inhibits PDE enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][3] This inhibition leads to an accumulation of intracellular cAMP, activation of Protein Kinase A (PKA), and subsequent phosphorylation of target proteins that mediate physiological responses such as smooth muscle relaxation.[3]

-

Adenosine Receptor Antagonism: this compound acts as a competitive antagonist at A1 and A2 adenosine receptors.[1][3] By blocking the binding of endogenous adenosine, which typically causes bronchoconstriction, this compound promotes bronchodilation.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis, Hemolytic Studies, and In Silico Modeling of Novel this compound–1,2,4-Triazole Hybrids as Potential Anti-cancer Agents against MCF-7 and A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound piperazine | TargetMol [targetmol.com]

- 4. Repositioning of this compound as anti-cancer drug: Synthesis, anticancer and computational studies of azomethines derived from this compound tethered 4-amino-3-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Acefylline Dosage for In Vivo Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Acefylline, also known as 7-theophyllineacetic acid, is a xanthine derivative with a pharmacological profile characterized by adenosine receptor antagonism and phosphodiesterase (PDE) inhibition. These mechanisms of action confer upon it bronchodilator and cardiac stimulant properties. This document provides detailed application notes and protocols for the use of this compound in in vivo experimental settings, with a focus on dosage, administration, and the underlying signaling pathways.

Data Presentation: this compound In Vivo Dosages

The following table summarizes the available quantitative data on this compound dosage from in vivo studies. It is critical to note that optimal dosage can vary significantly depending on the animal model, disease state, and intended biological endpoint. Therefore, the information below should be used as a starting point for dose-range finding studies.

| Animal Model | Application | Route of Administration | Dosage | Outcome/Observation | Reference |

| Rat (Sprague-Dawley) | Neurological Safety (Chemoconvulsant Model) | Intraperitoneal (i.p.) | Up to 1000 mg/kg | Did not cause seizures or death, indicating a good safety profile at high doses. | |

| Rat (Sprague-Dawley) | Neurological (Pro-convulsive effects comparison) | Intraperitoneal (i.p.) | 140 mg/kg | Used as a subconvulsive dose for comparison with aminophylline. |

Signaling Pathways

This compound's pharmacological effects are primarily mediated through two distinct signaling pathways: antagonism of adenosine receptors and inhibition of phosphodiesterase enzymes.

Adenosine Receptor Antagonism

This compound acts as an antagonist at adenosine receptors (A1, A2A, A2B, and A3). By blocking the binding of endogenous adenosine, this compound prevents the downstream signaling cascades initiated by these G-protein coupled receptors. The diagram below illustrates the general mechanism of adenosine receptor signaling and its inhibition by this compound.

Phosphodiesterase (PDE) Inhibition

This compound inhibits phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP). This inhibition leads to an accumulation of intracellular cAMP, a key second messenger that mediates a wide range of physiological responses, including smooth muscle relaxation (bronchodilation).

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile saline (0.9% NaCl)

-

Sterile corn oil

-

Vortex mixer

-

Sonicator (optional)

-

Sterile vials and syringes

Protocol for Aqueous Formulation:

-

Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dose.

-

Vehicle Preparation: In a sterile vial, add the following solvents in the specified order, vortexing after each addition:

-

10% DMSO (containing the dissolved this compound)

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Final Formulation: Ensure the final solution is clear. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.

-

Administration: It is recommended to prepare the working solution fresh on the day of the experiment.

Protocol for Oil-based Formulation:

-

Stock Solution: Prepare a stock solution of this compound in DMSO.

-

Vehicle Preparation: In a sterile vial, add 10% DMSO (with dissolved this compound) to 90% corn oil.

-

Final Formulation: Vortex thoroughly until a clear solution or a uniform suspension is achieved.

General Protocol for Intraperitoneal (i.p.) Injection in Rodents

Materials:

-

Prepared this compound solution

-

Appropriate size sterile syringe and needle (e.g., 25-27 gauge)

-

Animal scale

-

70% ethanol

Procedure:

-

Animal Handling: Properly restrain the rodent, ensuring the head is tilted downwards to move the abdominal organs away from the injection site.

-

Site Preparation: The lower right or left quadrant of the abdomen is the preferred site for injection. Clean the area with a 70% ethanol wipe.

-

Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be cautious to avoid puncturing the bladder or cecum.

-

Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) enters the syringe. If fluid is aspirated, discard the syringe and prepare for a new injection at a different site.

-

Administration: Inject the this compound solution slowly.

-

Post-injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.

General Protocol for Oral Gavage in Rodents

Materials:

-

Prepared this compound solution

-

Flexible or rigid oral gavage needle with a ball tip

-

Appropriate size syringe

Procedure:

-

Animal Restraint: Firmly restrain the animal to prevent movement of the head and neck.

-

Gavage Needle Insertion: Gently insert the gavage needle into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.

-

Confirmation of Placement: Ensure the needle is in the esophagus and not the trachea before administering the solution.

-

Administration: Slowly dispense the this compound solution.

-

Post-administration Monitoring: Return the animal to its cage and observe for any signs of distress, such as difficulty breathing.

Experimental Workflow

The following diagram outlines a general workflow for an in vivo study involving this compound.

Application Note: Preparation of Acefylline Stock Solutions for Research

Abstract

This document provides detailed protocols for the preparation, storage, and handling of acefylline stock solutions for research applications. This compound, a xanthine derivative, functions as an adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor.[1][2][3] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. This note includes physicochemical data, step-by-step protocols for both in vitro and in vivo preparations, and guidelines for long-term storage.

Physicochemical Properties and Solubility

This compound is a solid compound with specific solubility characteristics that must be considered when preparing stock solutions. The data below has been compiled from various sources to guide solvent selection.

Table 1: Quantitative Data and Physicochemical Properties of this compound

| Parameter | Value | Citations |

| Molecular Formula | C₉H₁₀N₄O₄ | [4] |

| Molar Mass | 238.20 g/mol | [4] |

| Appearance | Solid | |

| Solubility | - DMSO: Soluble (≥ 2.5 mg/mL)[1] - Ethanol: Slightly soluble[4] - Methanol: Slightly soluble[4] - Water: 14.7 mg/mL (for this compound Piperazine)[5] | [1][4][5] |

| Storage Temperature | Room temperature (as solid) | [4] |

| Stock Solution Storage | - -20°C: 1 year - -80°C: 2 years | [1] |

| Stability | Stable as a solid for ≥ 5 years.[4] In solution, aliquot to avoid repeated freeze-thaw cycles.[1] Chemically stable under normal conditions.[6][7] | [1][4][6][7] |

Mechanism of Action: Signaling Pathway

This compound's primary mechanisms of action include the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[1][2] By inhibiting PDE, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to its accumulation within the cell. This increase in intracellular cAMP activates downstream effectors like Protein Kinase A (PKA), modulating various cellular processes.

Caption: this compound inhibits PDE, increasing cAMP levels and activating PKA.

Experimental Protocols

The following protocols provide step-by-step instructions for preparing this compound stock solutions. Standard laboratory safety practices, including the use of personal protective equipment (PPE), should be followed.

The general workflow for preparing a stock solution from a powdered compound is outlined below. This process ensures the compound is fully dissolved and the final solution is homogenous.

References

Acefylline Administration in Rodent Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acefylline, a xanthine derivative, is a compound of interest in pharmacological research due to its bronchodilator and anti-inflammatory properties.[1][2] Like other methylxanthines, its mechanism of action is primarily attributed to the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[3][4] This document provides detailed application notes and protocols for the administration of this compound and its derivatives in rodent models, summarizing key quantitative data and visualizing relevant biological pathways to facilitate experimental design and execution.

Data Presentation

Table 1: Dosage and Acute Toxicity of this compound and a Related Derivative in Rodents

| Compound | Species | Route of Administration | Dosage | Observation | Reference |

| This compound Piperazine | Rat | Intraperitoneal | Up to 1000 mg/kg | Did not cause seizure or death. | [4] |

| Doxofylline | Rat | Oral | 965 mg/kg | LD50 | [5] |

| Doxofylline | Mouse | Oral | 841 mg/kg | LD50 | [5] |

| Doxofylline | Rat | Intraperitoneal | 426 mg/kg | LD50 | [5] |

| Doxofylline | Mouse | Intraperitoneal | 396 mg/kg | LD50 | [5] |

Table 2: Pharmacokinetic Parameters of Doxofylline (an this compound Derivative) in Adult Humans with Chronic Bronchitis

Note: Specific pharmacokinetic data for this compound in rodent models is limited in the reviewed literature. The following data for the related compound Doxofylline in humans is provided as a reference.

| Parameter | Value | Condition | Reference |

| Elimination Half-life | 1.83 ± 0.37 hours | Single intravenous dose of 100 mg | [5] |

| Elimination Half-life | 7.01 ± 0.80 hours | Oral administration of 400 mg twice daily for 5 days | [5] |

| Cmax | 5.78 to 20.76 mcg/mL | Oral administration of 400 mg twice daily for 5 days (at steady state) | [5] |

| Tmax | 1.19 ± 0.19 hours | Oral administration of 400 mg twice daily for 5 days | [5] |

| Absolute Bioavailability | 63 ± 25% | Oral administration | [5] |

| Total Clearance | 555.2 ± 180.6 mL/min | Oral administration of 400 mg twice daily for 5 days | [5] |

Signaling Pathways

The therapeutic effects of this compound are believed to be mediated through two primary pathways: adenosine receptor antagonism and phosphodiesterase (PDE) inhibition. However, it is important to note that some studies on the related compound, doxofylline, suggest its mechanism may be independent of these pathways.[6][7]

Adenosine Receptor Antagonism

This compound acts as an antagonist at adenosine receptors.[4] By blocking these receptors, particularly A1 and A2A subtypes, it can prevent the bronchoconstrictor and pro-inflammatory effects of adenosine.[8]

This compound's antagonism of adenosine receptors.

Phosphodiesterase (PDE) Inhibition

By inhibiting PDE enzymes, particularly PDE4, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP).[3] Increased intracellular cAMP levels lead to smooth muscle relaxation (bronchodilation) and reduced inflammation.[3]

References

- 1. Repositioning of this compound as anti-cancer drug: Synthesis, anticancer and computational studies of azomethines derived from this compound tethered 4-amino-3-mercapto-1,2,4-triazole | PLOS One [journals.plos.org]

- 2. Repositioning of this compound as anti-cancer drug: Synthesis, anticancer and computational studies of azomethines derived from this compound tethered 4-amino-3-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Doxofylline? [synapse.patsnap.com]

- 4. biocat.com [biocat.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The mechanism of action of doxofylline is unrelated to HDAC inhibition, PDE inhibition or adenosine receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Acefylline Technical Support Center: Troubleshooting Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility and stability of acefylline. The information is intended to assist researchers in overcoming common challenges encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is known to have limited solubility in many common solvents. Its solubility is a critical factor to consider during the development of analytical methods and formulations. The known solubility data is summarized in the table below.

Q2: I am observing incomplete dissolution of this compound in my solvent system. What could be the issue?

A2: Incomplete dissolution is a common issue. Consider the following troubleshooting steps:

-

Solvent Choice: Ensure you are using an appropriate solvent. This compound has low solubility in many organic solvents. For aqueous preparations, solubility is higher, but pH can be a factor.

-

Sonication/Agitation: Ensure adequate mixing. Use of a sonicator or vortex mixer can aid in the dissolution of suspended particles.

-

Temperature: Gently warming the solvent may improve solubility, but be cautious as this can also accelerate degradation if the compound is thermally labile.

-

pH Adjustment: For aqueous solutions, adjusting the pH may enhance solubility. The pKa of this compound's carboxylic acid group is approximately 3.26[1].

-

Particle Size: If working with the solid form, the particle size can affect the dissolution rate. Micronization can increase the surface area available for solvation.

Q3: My this compound solution appears to be degrading over time. What are the likely causes and how can I mitigate this?

A3: this compound is susceptible to degradation under certain conditions, particularly hydrolysis and oxidation[1][2]. Key factors contributing to instability include:

-

pH: Both acidic and alkaline conditions can promote hydrolysis. It is crucial to maintain the pH of the solution within a stable range.

-

Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of this compound[1][2]. Avoid using reagents that are strong oxidizers.

-

Light and Temperature: While specific photostability data is limited, it is good practice to protect solutions from light and store them at appropriate temperatures (e.g., refrigerated) to minimize degradation. Theophylline has been identified as a potential impurity and degradation product[2].

Q4: I am developing a stability-indicating HPLC method. What are the key chromatographic conditions to consider?

A4: A robust stability-indicating HPLC method should be able to separate the intact this compound from its degradation products. Based on published methods, here are some recommended starting conditions:

-

Column: A C18 column is commonly used and provides good retention and separation.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.

-

Detection: UV detection at approximately 272 nm is suitable for this compound[3].

-

Forced Degradation Samples: It is essential to run forced degradation samples (acid, base, oxidative, thermal, and photolytic stress) to ensure the method's specificity and ability to resolve all degradation products from the parent peak.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Notes |

| Water | 14.7 mg/mL[1] | - |

| Ethanol | Slightly Soluble[3] | Quantitative data not readily available. |

| Methanol | Slightly Soluble[3] | Quantitative data not readily available. |

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

Objective: To provide a starting point for the development of a stability-indicating RP-HPLC method for the quantification of this compound and the separation of its degradation products.

Materials:

-

This compound reference standard

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Potassium phosphate monobasic

-

Orthophosphoric acid

-

HPLC grade water

-

C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation:

-

Aqueous Phase: Prepare a 10 mM potassium phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid.

-

Organic Phase: HPLC grade acetonitrile or methanol.

-

Mobile Phase Composition: A typical starting mobile phase is a mixture of the aqueous buffer and organic solvent in a ratio of 70:30 (v/v). The exact ratio may need to be optimized based on the column and system used.

-

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.

-

From the stock solution, prepare a series of working standard solutions of known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting with the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 (250 mm x 4.6 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: Ambient (or controlled at 25 °C)

-

Detection Wavelength: 272 nm[3]

-

-

Analysis:

-

Inject the standard solutions to establish a calibration curve.

-

Inject the test samples (e.g., from forced degradation studies) to determine the concentration of this compound and observe any degradation peaks.

-

-

Method Validation (as per ICH guidelines):

-

Validate the method for specificity, linearity, range, accuracy, precision, and robustness.

-

Protocol 2: Forced Degradation Study of this compound